3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine
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Overview
Description
The compound appears to be a complex organic molecule, likely used in pharmacological contexts. However, the specific details of its introduction in literature are not directly available.
Synthesis Analysis
The synthesis of complex molecules similar to the one described typically involves multi-step reactions. For instance, the synthesis of related compounds involves reactions with diamines, alcohols, or thiols, indicating the possibility of intricate synthesis pathways involving multiple functional groups (Cao et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds often exhibits complex arrangements with multiple rings and functional groups. For example, studies on related imidazo[1,5-a]pyridine derivatives demonstrate varied conformations and bonding arrangements, which could be indicative of the structural complexity of the target molecule (Lorenc et al., 2008).
Chemical Reactions and Properties
Compounds with similar structures participate in various chemical reactions, such as cycloaddition and three-component reactions. This suggests that the compound might exhibit reactivity towards different chemical species, forming new bonds and structures (Liang et al., 2006).
Physical Properties Analysis
The physical properties of such compounds are often influenced by their molecular structure. For example, the presence of multiple rings and heteroatoms can affect their solubility, melting points, and crystalline structure. Detailed analysis of specific compounds, such as imidazo[1,5-a]pyridines, has revealed insights into how structural features impact physical properties (Pfaffenrot et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are closely tied to the molecular structure. The presence of specific functional groups, like tetrazoles and imidazoles, contributes to their reactivity in chemical reactions (Bukowski & Janowiec, 1989).
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Chemical synthesis and medicinal chemistry research has investigated compounds with structural similarities to 3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine, focusing on their potential as therapeutic agents. For example, research on azetidine, pyrrolidine, and piperidine derivatives, including imidazole and tetrazole analogues, has explored their applications as selective agonists for various receptors, indicating their potential in drug development for conditions such as migraines (Habernickel, 2001).
Nucleoside Phosphoramidite Reagents
The use of imidazole in nucleoside phosphoramidite chemistry represents a notable application in the synthesis of oligonucleotides. This area of research has shown that imidazole derivatives can act as activating agents, facilitating the synthesis of oligonucleotide analogues and demonstrating the chemical versatility and applicability of these compounds in biochemistry and molecular biology (Gryaznov & Letsinger, 1992).
Antiviral and Antitumor Activities
Studies have synthesized and evaluated a series of compounds with structural components similar to the specified chemical for their antiviral and antitumor properties. These investigations have led to the identification of compounds with significant activity against various viruses and tumors, highlighting the potential of such chemicals in developing new therapeutic agents for treating infectious diseases and cancer (El-Subbagh et al., 2000).
Imidazo[1,2-a]pyridine Scaffold in Drug Design
The imidazo[1,2-a]pyridine scaffold, part of the compound's structure, has been extensively studied for its wide-ranging applications in medicinal chemistry. This scaffold is recognized as a "drug prejudice" due to its efficacy across various pharmacological activities, including anticancer, antiviral, and antimicrobial actions. Such studies underscore the significance of this scaffold in the design and development of new drugs, with several derivatives already included in marketed pharmaceuticals (Deep et al., 2016).
Lithium-Oxygen Battery Electrolytes
In the field of energy storage, research on imidazolium and pyridine derivatives, related to the compound , has assessed their suitability as lithium-oxygen (Li-O2) battery electrolytes. These studies have examined their thermal stability, ionic conductivity, and electrochemical performance, providing insights into the potential of such compounds in enhancing Li-O2 battery technology (Knipping et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-(5-methyltetrazol-1-yl)-1-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-15-22-23-24-27(15)11-6-18(28)25-9-4-17(5-10-25)19-21-8-12-26(19)14-16-3-2-7-20-13-16/h2-3,7-8,12-13,17H,4-6,9-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLOYEKALUMLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCC(=O)N2CCC(CC2)C3=NC=CN3CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine |
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